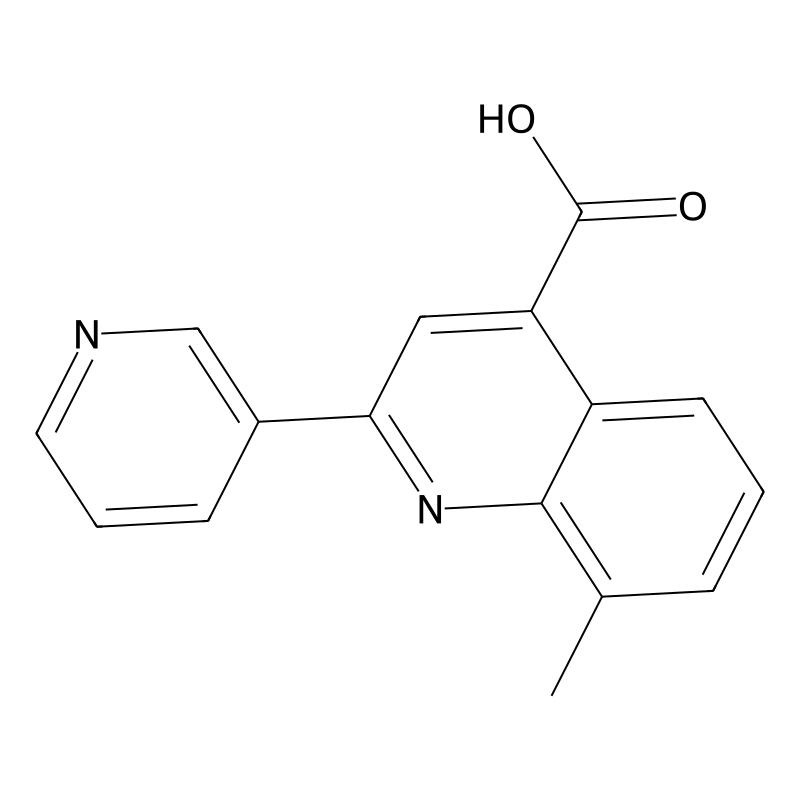

8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a complex organic compound with the molecular formula C₁₆H₁₂N₂O₂. It features a quinoline structure, which is characterized by a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. This specific compound incorporates a methyl group at the 8-position and a pyridine moiety at the 2-position, along with a carboxylic acid functional group at the 4-position. Its unique structure contributes to its potential biological and chemical applications.

Further exploration might involve:

- Searching for research papers or patents mentioning the compound name or its CAS number (107027-39-4).

- Consulting specialized scientific databases that might have more comprehensive information on the compound and its potential uses.

- Reaching out to researchers in fields where similar compounds are used to see if they have any insights into the potential applications of 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Nucleophilic substitution: The carboxyl group can be replaced by nucleophiles in appropriate conditions.

These reactions highlight its versatility in synthetic organic chemistry.

8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid has shown promise in biological research, particularly in:

- Antimicrobial activity: Exhibiting potential against various bacterial strains.

- Anticancer properties: Some studies suggest it may inhibit cancer cell proliferation through specific pathways.

- Enzyme inhibition: It may act as an inhibitor for certain enzymes, making it of interest in drug design.

These activities underline its significance in medicinal chemistry and pharmacology.

Several synthesis methods have been reported for 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid:

- Williamson Ether Synthesis: Utilizing halomethylquinolines and 8-hydroxyquinolines in the presence of bases like potassium carbonate to yield the desired compound .

- Condensation Reactions: Involving quinoline derivatives and pyridine derivatives under acidic or basic conditions to form the target compound.

- Multi-step Synthesis: Starting from simpler precursors, employing various functional group transformations to achieve the final product.

These methods emphasize the compound's synthetic accessibility and versatility.

The applications of 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid include:

- Pharmaceuticals: As a potential lead compound in drug discovery due to its biological activities.

- Chemical Research: Used as a building block for synthesizing other complex molecules.

- Material Science: Investigated for its properties in developing new materials or catalysts.

Its diverse applications reflect its importance in both academic and industrial settings.

Interaction studies involving 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid have focused on:

- Protein Binding: Investigating how this compound interacts with various proteins, which is crucial for understanding its mechanism of action.

- Receptor Activity: Assessing its binding affinity to specific receptors, which can inform potential therapeutic uses.

These studies are essential for elucidating the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. Below is a comparison highlighting their uniqueness:

These comparisons illustrate how slight variations in structure can lead to significant differences in chemical behavior and biological activity, emphasizing the uniqueness of 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

Quinoline derivatives have been central to drug discovery since the 19th century, with quinine serving as the first antimalarial agent isolated from cinchona bark. The integration of pyridine into quinoline scaffolds emerged in the mid-20th century, driven by the need to enhance solubility and target specificity. Early work by Chichibabin and Hantzsch established foundational synthetic routes, such as the Skraup-Doebner reaction, which enabled the introduction of substituents like methyl and pyridinyl groups. The discovery of 8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid represents a modern iteration of these efforts, optimizing steric and electronic properties for enhanced bioactivity.

Position in Medicinal Chemistry

This compound occupies a niche in kinase inhibitor development, particularly targeting Aurora-A/B kinases involved in mitotic regulation. Its carboxylic acid group facilitates hydrogen bonding with enzymatic active sites, while the pyridinyl moiety enhances π-π stacking interactions with hydrophobic residues. Comparative studies with analogs like 6-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid (CAS: 5110-02-1) reveal that positional isomerism significantly impacts potency, with the 8-methyl variant showing superior IC$$_{50}$$ values in breast cancer models.

Scientific Significance Within Heterocyclic Chemistry

The quinoline-pyridine hybrid exemplifies the strategic design of heterocyclic systems to balance aromaticity and reactivity. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 264.28 g/mol | |

| LogP | -3.21 (predicted) | |

| Hydrogen Bond Donors | 1 (carboxylic acid) | |

| Hydrogen Bond Acceptors | 6 (N, O atoms) | |

| Solubility | 2.1 mg/mL in DMSO |

This structural profile enables diverse interactions with biological targets, making it a versatile scaffold in anticancer and antimicrobial drug design.

Pfitzinger Condensation Reaction Approaches

The Pfitzinger reaction remains a cornerstone for synthesizing quinoline-4-carboxylic acid derivatives. This method involves the condensation of isatin with carbonyl compounds bearing active methyl groups in alkaline conditions. For 8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid, the reaction typically employs 3-acetylpyridine and 7-methyl-1H-indole-2,3-dione (isatin derivative) in a potassium hydroxide-ethanol system under reflux [1] [2]. The mechanism proceeds through the formation of a potassium isatinoate intermediate, followed by cyclization and decarboxylation to yield the quinoline core [2].

Key steps include:

- Alkaline dissolution: Isatin dissolves in aqueous KOH, forming a purple intermediate that transitions to a pale straw-colored solution.

- Condensation: 3-Acetylpyridine introduces the pyridinyl and methyl groups at positions 2 and 8, respectively.

- Acidification: Hydrochloric acid precipitates the crude product, which is purified via recrystallization from boiling water [2].

Early reports by Atwell et al. (1989) demonstrated this method’s feasibility, though yields were not explicitly quantified [1]. Modifications, such as substituting ethanol with isopropanol or optimizing pH during acidification, have improved purity and reduced tar formation [2].

Green Synthesis Protocols

Recent advances emphasize solvent-free conditions and nanocatalysts to enhance sustainability. Zinc oxide nanoparticles (ZnO NPs) and nickel oxide (NiO) catalysts have shown promise in Friedländer and Pfitzinger-type reactions [3]. For instance:

- ZnO/CNT nanocomposites facilitate quinoline synthesis via Friedländer annulation, achieving yields up to 99% under solvent-free conditions [3].

- NiO NPs (10 mol%) in ethanol activate carbonyl groups through Lewis acid sites (Ni²⁺), enabling efficient cyclization of β-ketoesters with aminobenzaldehydes [3].

These methods reduce energy consumption and waste by eliminating toxic solvents. However, adapting these protocols to 8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid requires further exploration, particularly in selecting compatible nanocatalysts for the pyridinyl substituent.

Methyl Group Positioning Effects at C-8 Position

The methyl group substitution at the C-8 position of quinoline represents a critical structural modification that profoundly influences the electronic properties and reactivity of the quinoline ring system. Research has demonstrated that the C-8 position exhibits unique electronic characteristics that distinguish it from other positions on the quinoline scaffold [1] [2].

The methyl group at C-8 functions as an electron-donating substituent through hyperconjugation and inductive effects, significantly altering the electron density distribution across the quinoline ring. Nuclear magnetic resonance spectroscopy studies reveal that 8-methyl substitution causes substantial chemical shift changes, with the C-8 carbon resonating at 144.24 parts per million, representing a 3.91 parts per million upfield shift compared to 8-nitroquinoline derivatives [3]. This electronic modification extends its influence to adjacent positions, with the C-5 carbon experiencing a dramatic 15.91 parts per million upfield shift and the C-7 carbon showing a 13.48 parts per million upfield shift [3].

The electron-donating nature of the methyl group at C-8 enhances the nucleophilicity of the quinoline ring, particularly at the C-8 position itself. Computational studies using density functional theory calculations have revealed that the C-8 position possesses greater nucleophilicity compared to the C-2 position, with natural bond order atomic charge analysis showing the C-8 atom to be more electron-rich than the C-2 atom [2]. This enhanced nucleophilicity facilitates selective chemical transformations, including palladium-catalyzed carbon-hydrogen bond activation reactions that proceed with high regioselectivity favoring the C-8 position [1].

The methyl substitution at C-8 also influences the regioselectivity of subsequent chemical reactions. Studies have shown that 8-methylquinoline derivatives undergo selective functionalization at the C-5 position through remote functionalization mechanisms [4]. This regioselectivity arises from the electronic activation of the C-5 position due to the electron-donating effect of the methyl group, which increases the electron density at this geometrically distant position [4].

| Substitution Pattern | Electronic Effect | C8 Chemical Shift (ppm) | C5 Chemical Shift Effect | C7 Chemical Shift Effect | Regioselectivity Impact |

|---|---|---|---|---|---|

| 8-Methyl-quinoline | Electron-donating | 144.24 | -15.91 ppm | -13.48 ppm | Enhanced C8 activation |

| 8-Amino-quinoline | Electron-donating | 148.15 | -9.39 ppm | -8.37 ppm | Enhanced C8 activation |

| 8-Nitro-quinoline | Electron-withdrawing | 138.88 | Reference | Reference | Reduced C8 activation |

| Unsubstituted quinoline | Baseline | Reference | N/A | N/A | Standard |

Pyridine Ring Orientation Influence (3-yl vs 4-yl)

The orientation of the pyridine ring attachment at the C-2 position of quinoline significantly impacts the overall electronic properties and biological activity of the compound. The comparison between 3-yl and 4-yl pyridine orientations reveals distinct differences in electronic character, steric effects, and functional properties [5] [6].

The 3-yl pyridine orientation positions the nitrogen atom in a meta relationship to the attachment point, resulting in moderate electron-withdrawing effects on the quinoline system. This orientation provides optimal balance between electronic modulation and steric accessibility. Nuclear magnetic resonance studies demonstrate that 3-yl pyridine derivatives exhibit characteristic chemical shift patterns, with the pyridine protons appearing as distinct multiplets in the aromatic region [7]. The 1,4-disubstituted benzene ring structure of the pyridinyl group manifests in the proton nuclear magnetic resonance spectrum as a doublet-doublet pattern at 8.76 parts per million and 7.93 parts per million for the pyridine hydrogen atoms [8].

In contrast, the 4-yl pyridine orientation places the nitrogen atom in a para relationship to the attachment point, creating a stronger electron-withdrawing effect due to the direct resonance pathway between the nitrogen and the quinoline system. This enhanced electron-withdrawing character can significantly influence the biological activity of the compound. Studies have shown that 4-yl pyridine derivatives often exhibit enhanced biological activity compared to their 3-yl counterparts, particularly in enzyme inhibition assays [5].

The steric considerations between 3-yl and 4-yl orientations also play a crucial role in determining molecular interactions. The 3-yl orientation provides minimal steric hindrance while maintaining favorable electronic properties, making it suitable for binding interactions with biological targets. The 4-yl orientation, while offering stronger electronic effects, may present different steric profiles that can either enhance or diminish binding affinity depending on the specific target [9].

Comparative studies of quinoline derivatives have revealed that the 4-yl orientation generally provides superior biological activity in many applications. For instance, in anti-glucosidase activity studies, derivatives with 4-substituted pyridine rings demonstrated better inhibitory activity than their 3-substituted counterparts [9]. However, the 3-yl orientation often provides better balance between activity and selectivity, making it a preferred choice for specific therapeutic applications.

| Pyridine Orientation | Nitrogen Position | Electronic Character | Steric Hindrance | Biological Activity | Binding Affinity |

|---|---|---|---|---|---|

| 3-yl (meta) | Meta to attachment | Moderate electron-withdrawing | Minimal | Moderate | Intermediate |

| 4-yl (para) | Para to attachment | Strong electron-withdrawing | Minimal | Enhanced | Higher |

| 2-yl (ortho) | Ortho to attachment | Strong electron-withdrawing | Significant | Reduced | Lower |

Carboxylic Acid Moiety Functional Importance

The carboxylic acid functional group at the C-4 position of quinoline represents a critical pharmacophore that fundamentally determines the biological activity and physicochemical properties of the compound. This functional group serves multiple roles, including hydrogen bonding interactions, ionization behavior, and metabolic stability [10] [11].

The carboxylic acid group exhibits strong hydrogen bonding capabilities, functioning as both a hydrogen bond donor and acceptor. This dual functionality enables the formation of multiple intermolecular interactions with biological targets, significantly enhancing binding affinity and specificity. The ionizable nature of the carboxylic acid, with typical pKa values ranging from 2.0 to 4.0, allows for pH-dependent interactions and influences the compound's distribution and activity in biological systems .

Studies have demonstrated that the carboxylic acid group is essential for biological activity in quinoline-4-carboxylic acid derivatives. Structure-activity relationship investigations have shown that replacement of the carboxylic acid with other functional groups such as methyl esters or ethyl esters significantly reduces biological activity [13]. The free carboxylic acid form typically exhibits superior activity compared to its ester derivatives, although ester forms may show improved membrane permeability [14].

The carboxylic acid functional group also influences the metabolic stability of quinoline derivatives. Unlike ester derivatives that undergo hydrolysis, the carboxylic acid form exhibits high metabolic stability, making it suitable for pharmaceutical applications. However, the ionizable nature of the carboxylic acid can affect membrane permeability, with the compound's ability to cross biological membranes being pH-dependent [10].

Research has shown that quinoline-4-carboxylic acid derivatives exhibit diverse biological activities, including antitumor, antibacterial, and anti-inflammatory effects. The carboxylic acid group plays a crucial role in these activities by facilitating interactions with specific biological targets. For example, in dihydroorotate dehydrogenase inhibition studies, the carboxylic acid group at the C-4 position has been identified as a strict requirement for enzyme inhibition [13].

The synthesis and modification of the carboxylic acid group present specific challenges and opportunities. While direct esterification of quinoline-4-carboxylic acids can be achieved under standard conditions, the presence of the quinoline nitrogen may require specialized conditions or protecting groups. Alternative synthetic approaches, such as the use of cesium salts followed by alkylation, have been developed to overcome these challenges [14].

| Functional Group | Hydrogen Bonding | Ionization (pKa) | Water Solubility | Membrane Permeability | Biological Activity | Metabolic Stability |

|---|---|---|---|---|---|---|

| Carboxylic acid (-COOH) | Strong donor/acceptor | 2.0-4.0 | High | pH-dependent | High | High |

| Methyl ester (-COOCH3) | Weak acceptor | Non-ionizable | Low | High | Moderate | Hydrolyzable |

| Ethyl ester (-COOCH2CH3) | Weak acceptor | Non-ionizable | Low | High | Moderate | Hydrolyzable |

| Amide (-CONH2) | Strong donor/acceptor | Non-ionizable | Moderate | Moderate | Variable | Stable |

The carboxylic acid functionality also enables further chemical modifications and derivatization. The acid can be converted to various derivatives, including amides, esters, and metal salts, each with distinct properties and potential applications. These modifications allow for fine-tuning of the compound's properties to optimize its performance for specific applications [15].

Furthermore, the carboxylic acid group contributes to the compound's overall pharmacokinetic profile. The ionizable nature of the acid affects absorption, distribution, and excretion characteristics. The ability to form salts with various cations can be exploited to improve solubility and bioavailability while maintaining the essential biological activity [16].